Nickel thiocyanate Nickel thiocyanate
Brand Name: Vulcanchem
CAS No.: 20427-77-4
VCID: VC0213212
InChI:
SMILES:
Molecular Formula: C-H-N-S.1/2Hg
Molecular Weight:

Nickel thiocyanate

CAS No.: 20427-77-4

Cat. No.: VC0213212

Molecular Formula: C-H-N-S.1/2Hg

Molecular Weight:

* For research use only. Not for human or veterinary use.

Nickel thiocyanate - 20427-77-4

Specification

CAS No. 20427-77-4
Molecular Formula C-H-N-S.1/2Hg

Introduction

Structural Characteristics and Coordination Chemistry

Crystal Structure and Bonding Configuration

Nickel thiocyanate crystallizes in a layered two-dimensional structure stabilized by van der Waals forces. Each nickel(II) ion adopts an octahedral geometry, coordinated by four sulfur atoms and two nitrogen atoms from bridging thiocyanate ligands . This arrangement aligns with the mercury thiocyanate structure type, featuring doubly bridging sulfur atoms that connect adjacent nickel centers into sheets . Single-crystal X-ray diffraction studies of related complexes, such as [Ni(NCS)₂(ethylisonicotinate)₂], confirm the prevalence of this coordination mode, with Ni–N and Ni–S bond distances averaging 2.07 Å and 2.42 Å, respectively .

Table 1: Structural Parameters of Nickel Thiocyanate Complexes

ComplexSpace GroupCoordination GeometryNi–N (Å)Ni–S (Å)Reference
Ni(SCN)₂MonoclinicOctahedral2.052.40
[Ni(NCS)₂(isn)₂(H₂O)₂]MonoclinicOctahedral2.082.43
[Ni(NCS)₂(BMP)₂]HexagonalOctahedral2.062.41

Hydrogen Bonding and Supramolecular Assembly

In hydrated complexes like [Ni(NCS)₂(isn)₃(H₂O)]·2.5H₂O, hydrogen-bonding networks dominate the supramolecular architecture. Water molecules and isonicotinamide ligands form R⁴₆(12) and R⁴₆(16) hexamers, which stabilize the three-dimensional framework . These interactions are critical for modulating solubility and thermal stability, as demonstrated by thermogravimetric analyses showing decomposition onset temperatures above 200°C .

Physical and Chemical Properties

Magnetic Behavior

Nickel thiocyanate exhibits antiferromagnetic ordering below 8.7 K, attributed to superexchange interactions between adjacent nickel centers . Constrained density functional theory (CDFT) calculations reveal ferromagnetic coupling within layers, with exchange constants (J) of +1.2 cm⁻¹ for [Ni(NCS)₂(ethylisonicotinate)₂], corroborated by quantum Monte Carlo simulations . This magnetic anisotropy, quantified via CASSCF/CASPT2 calculations, underscores its potential in spintronic devices .

Solubility and Reactivity

The compound is sparingly soluble in polar solvents such as water and ethanol but dissolves readily in dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). Reactivity studies indicate ligand displacement reactions with stronger-field ligands (e.g., isonicotinamide > SCN⁻ > H₂O), enabling the synthesis of diverse derivatives .

Synthesis and Preparation Methods

Conventional Precipitation Route

The most widely used method involves metathesis between nickel sulfate (NiSO₄) and barium thiocyanate (Ba(SCN)₂):

NiSO4+Ba(SCN)2Ni(SCN)2+BaSO4\text{NiSO}_4 + \text{Ba(SCN)}_2 \rightarrow \text{Ni(SCN)}_2 + \text{BaSO}_4 \downarrow

Barium sulfate is removed via filtration, and the filtrate is evaporated to yield microcrystalline Ni(SCN)₂ .

Ligand-Assisted Synthesis

Alternative approaches employ auxiliary ligands to modulate solubility and crystallinity. For instance, refluxing nickel acetate with thiocyanate and Schiff base ligands (e.g., 2,4-dibromo-6-[(3-dimethylaminopropylimino)methyl]phenol) in methanol produces mononuclear complexes with tailored magnetic properties .

Table 2: Synthesis Conditions for Nickel Thiocyanate Derivatives

ComplexLigandSolventYield (%)Reference
[Ni(NCS)₂(isn)₄]·3H₂OIsonicotinamideWater78
[Ni(NCS)₂(BMP)₂]BMP Schiff baseMethanol65

Applications in Materials Science and Biomedicine

Antimicrobial and Wound Healing Agents

Nickel thiocyanate nanoparticles (NiSCN-NPs) impregnated into cotton gauze exhibit broad-spectrum antimicrobial activity against Staphylococcus aureus and Escherichia coli (MIC = 32 µg/mL) . In vivo studies in rat models demonstrate accelerated wound closure (95% healing by day 14) with minimal scarring, attributed to the nanoparticles’ antioxidant activity (IC₅₀ = 18 µM against DPPH radicals) .

Magnetic and Electronic Materials

The compound’s layered structure and antiferromagnetic ordering make it a candidate for memory storage devices. Neutron diffraction studies of isostructural cobalt analogs reveal similar magnetic transitions, suggesting tunability via metal substitution .

Recent Advances and Future Directions

Multifunctional Wound Dressings

The 2024 development of NiSCN-CG (nickel thiocyanate-impregnated cotton gauze) represents a breakthrough, combining antimicrobial, antioxidant, and anti-inflammatory properties in a single platform . Clinical trials are underway to evaluate its efficacy in diabetic ulcer management.

Computational Design of Coordination Polymers

Density functional theory (DFT) studies now enable a priori prediction of magnetic exchange constants and ligand affinity hierarchies (e.g., isn > SCN⁻ > H₂O), streamlining the synthesis of target complexes .

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